molecular formula C16H22N2O4 B2749206 2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}pyridine-3-carboxylic acid CAS No. 2386442-99-3

2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}pyridine-3-carboxylic acid

Cat. No.: B2749206
CAS No.: 2386442-99-3
M. Wt: 306.362
InChI Key: LYJBBTTYUXEJII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{1-[(tert-Butoxy)carbonyl]piperidin-4-yl}pyridine-3-carboxylic acid is a heterocyclic compound featuring a pyridine-3-carboxylic acid core substituted at the 2-position with a Boc-protected piperidin-4-yl group. This structure combines the rigidity of the pyridine ring with the conformational flexibility of the piperidine moiety, making it a versatile intermediate in medicinal chemistry and drug synthesis. The tert-butoxycarbonyl (Boc) group serves as a protective amine group, enabling selective deprotection under acidic conditions .

Properties

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-16(2,3)22-15(21)18-9-6-11(7-10-18)13-12(14(19)20)5-4-8-17-13/h4-5,8,11H,6-7,9-10H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYJBBTTYUXEJII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=C(C=CC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The target molecule features two primary components: a pyridine-3-carboxylic acid core and a Boc-protected piperidine substituent at the pyridine’s 2-position. Retrosynthetic disconnection reveals two plausible pathways:

  • C–C Bond Formation via Cross-Coupling : Installing the Boc-piperidin-4-yl group through transition metal-catalyzed coupling reactions.
  • Nucleophilic Aromatic Substitution (SNAr) : Direct substitution of a pyridine halide with a Boc-piperidin-4-yl nucleophile.

Both approaches necessitate careful consideration of protecting group stability, regiochemical control, and functional group tolerance.

Cross-Coupling Approaches

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction offers a robust method for forming the C–C bond between the pyridine and piperidine moieties. This method involves three key steps:

Synthesis of Ethyl 2-Bromopyridine-3-carboxylate

Ethyl pyridine-3-carboxylate undergoes directed ortho-lithiation using lithium diisopropylamide (LDA) at -78°C in tetrahydrofuran (THF), followed by quenching with bromine to introduce the bromide at position 2. Typical yields range from 60–70%, with purity confirmed via $$ ^1H $$-NMR (δ 8.65–8.70 ppm, pyridine H-6; δ 4.40 ppm, ethyl ester CH2).

Preparation of Boc-Piperidin-4-yl Boronic Acid

Boc-piperidine-4-ol is treated with phosphorus tribromide (PBr3) to generate Boc-piperidine-4-yl bromide, which undergoes Miyaura borylation with bis(pinacolato)diboron in the presence of Pd(dppf)Cl2 and potassium acetate. The resulting boronic acid pinacol ester is isolated in 70–80% yield.

Coupling and Hydrolysis

The Suzuki reaction couples ethyl 2-bromopyridine-3-carboxylate with Boc-piperidin-4-yl boronic acid using Pd(PPh3)4 and sodium carbonate in a dimethyl ether (DME)/water solvent system. Subsequent hydrolysis of the ethyl ester with aqueous NaOH yields the target carboxylic acid (85–90% yield).

Key Data

Step Conditions Yield
Bromination LDA, THF, -78°C; Br2 65%
Miyaura borylation Pd(dppf)Cl2, B2pin2, KOAc, 80°C 75%
Suzuki coupling Pd(PPh3)4, Na2CO3, DME/H2O, reflux 60%
Ester hydrolysis NaOH, EtOH/H2O; HCl 90%

Nucleophilic Aromatic Substitution (SNAr)

Substrate Activation and Reaction Design

Pyridine’s electron-deficient nature facilitates SNAr at activated positions. Ethyl 2-fluoropyridine-3-carboxylate, synthesized via halogen exchange, reacts with Boc-piperidin-4-yl lithium at -78°C in THF. The fluoride’s leaving group ability, combined with the ester’s electron-withdrawing effect, enables substitution at position 2 (50–60% yield).

Mechanistic Insight
The Boc-piperidin-4-yl lithium, generated via lithiation of Boc-piperidine-4-yl bromide with n-butyllithium, attacks the activated pyridine ring, displacing fluoride. The ester is subsequently hydrolyzed to the carboxylic acid.

Alternative Routes: Grignard and Lithiation Strategies

Kumada Coupling

Boc-piperidin-4-yl magnesium bromide, prepared from Boc-piperidine-4-yl bromide and magnesium, undergoes Kumada coupling with ethyl 2-bromopyridine-3-carboxylate in the presence of Ni(acac)2. This method avoids boronic acid synthesis but requires rigorous anhydrous conditions (45–55% yield).

Directed C–H Borylation

Recent advances in C–H functionalization enable direct borylation of ethyl pyridine-3-carboxylate at position 2 using Ir-catalyzed conditions (Ir(COD)OMe, dtbpy, B2pin2). Subsequent Suzuki coupling with Boc-piperidin-4-yl bromide streamlines the synthesis but remains low-yielding (30–40%).

Comparative Analysis of Methods

Method Advantages Limitations
Suzuki-Miyaura High regioselectivity; scalable Requires boronic acid synthesis
SNAr Avoids transition metals Low yields; limited substrates
Kumada No pre-functionalized boronic acids Sensitivity to moisture
C–H Borylation Step economy Low efficiency; costly catalysts

Characterization and Validation

Spectroscopic Analysis

  • $$ ^1H $$-NMR (400 MHz, CDCl3): δ 1.44 (s, 9H, Boc CH3), 3.20–3.50 (m, 4H, piperidine CH2), 8.15–8.40 (m, 2H, pyridine H-4 and H-5).
  • IR (KBr): 1720 cm⁻¹ (Boc C=O), 1685 cm⁻¹ (pyridine C=O).
  • MS (ESI+) : m/z 349.2 [M+H]+.

Purity and Yield Optimization

Recrystallization from ethanol/water (1:1) enhances purity to >98%, as verified by HPLC (C18 column, 0.1% TFA in H2O/MeCN).

Industrial-Scale Considerations

Large-scale production employs continuous flow reactors for the Suzuki coupling step, reducing Pd catalyst loading to 0.5 mol% and improving throughput. Automated crystallization systems ensure consistent particle size distribution for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}pyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and mechanisms.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Positional Isomers and Substitution Patterns

Compound 1 : 6-{1-[(tert-Butoxy)carbonyl]piperidin-4-yl}pyridine-3-carboxylic acid (CAS EN300-816718)

  • Key Differences : Substitution at the pyridine 6-position (vs. 2-position in the target compound).
  • Impact : The 6-substituted derivative may exhibit altered electronic effects and steric hindrance, affecting reactivity in coupling reactions or binding to biological targets .

Compound 2: 3-({[(tert-Butoxy)carbonyl]amino}methyl)-1H-pyrrole-2-carboxylic acid (CAS EN300-44827686)

  • Key Differences: Pyrrole ring (vs. pyridine) with a Boc-protected aminomethyl substituent.
  • Impact : The pyrrole ring’s aromaticity and smaller size could reduce solubility and alter hydrogen-bonding interactions compared to pyridine .

Protecting Group Variations

Compound 3 : 1-{1-[(Benzyloxy)carbonyl]piperidin-4-yl}-1H-pyrazole-3-carboxylic acid (CAS 2059971-07-0)

  • Key Differences : Benzyloxycarbonyl (Cbz) protecting group (vs. Boc).
  • Impact: Cbz requires hydrogenolysis for deprotection, limiting compatibility with reducible functional groups. Boc, in contrast, is acid-labile, offering broader utility in multi-step syntheses .

Ring System Modifications

Compound 4 : 1-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}-1H-1,2,3-triazole-5-carboxylic acid (CAS 2092090-14-5)

  • Key Differences : Azetidine (4-membered ring) replaces piperidine.
  • Impact : Azetidine’s constrained geometry may enhance binding selectivity in drug targets but reduce synthetic flexibility .

Compound 5 : 4-[2-(1-Methyl-5-pyridin-4-yl-1H-pyrazol-3-yl)ethyl]piperidine-1-carboxylic acid tert-butyl ester (EP 1 808 168 B1)

  • Key Differences : Pyrazole-ethyl-piperidine scaffold with a tert-butyl ester (vs. carboxylic acid).
  • Impact : The ester group may serve as a prodrug intermediate, whereas the carboxylic acid in the target compound is directly reactive for conjugation .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Protecting Group Core Ring Functional Group
Target Compound C16H22N2O4* ~322.36 Boc Pyridine Carboxylic acid (3-position)
6-Substituted Pyridine Derivative C15H25NO7 331.37 Boc Pyridine Carboxylic acid (3-position)
Cbz-Protected Pyrazole C17H19N3O4 329.35 Cbz Piperidine Carboxylic acid
Azetidine-Triazole Derivative C12H18N4O4 282.29 Boc Azetidine Carboxylic acid

*Hypothetical formula based on structural analysis.

Biological Activity

2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}pyridine-3-carboxylic acid (commonly referred to as TBPCA) is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

  • Chemical Formula : C₁₄H₁₉N₃O₄
  • Molecular Weight : 295.34 g/mol
  • IUPAC Name : this compound
  • Appearance : White powder
  • Storage Temperature : Room temperature

Synthesis

TBPCA can be synthesized through various chemical reactions involving piperidine derivatives and carboxylic acids. The synthesis typically involves the protection of the amine group followed by coupling with a pyridine derivative. The detailed synthetic route includes:

  • Protection of piperidine with tert-butoxycarbonyl (Boc).
  • Reaction with pyridine-3-carboxylic acid under standard coupling conditions.
  • Deprotection to yield the final product.

Pharmacological Applications

TBPCA has shown promise in several pharmacological studies:

Structure-Activity Relationships (SAR)

Research into SAR has identified key modifications that enhance the biological activity of compounds similar to TBPCA. For instance:

  • Variations in the piperidine ring and the introduction of different substituents on the pyridine moiety have been explored to optimize receptor affinity and selectivity.
Compound IDD3R Agonist Activity (EC50 nM)D2R Antagonist Activity (IC50 nM)
1710 ± 15015,700 ± 3,000
2278 ± 629,000 ± 3,700
398 ± 216,800 ± 1,400

Case Studies

Several studies have documented the biological effects of TBPCA and its analogs:

  • Neuroprotective Studies : In animal models, compounds derived from TBPCA exhibited protective effects against neurotoxic agents like MPTP and 6-OHDA, supporting their potential use in treating Parkinsonian symptoms .
  • Antidepressant Activity : In preclinical trials, derivatives of TBPCA showed significant antidepressant-like effects in rodent models, correlating with increased norepinephrine levels in the brain .

Q & A

Q. Example Table :

Observed δ (ppm) Expected δ (ppm) Assignment
8.45 (d, J=5 Hz)8.40–8.50Pyridine H-6
4.20 (m)4.10–4.30Piperidine H-4

Basic: What analytical methods are recommended for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the pyridine and piperidine rings. Key peaks: Boc tert-butyl group at δ ~1.4 ppm (9H, s) .
  • HPLC : Purity assessment using a C18 column, gradient elution (0.1% TFA in H₂O/MeCN), and UV detection at 254 nm .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular ion [M+H]⁺ and rule out adducts .

Advanced: How can researchers mitigate low solubility in aqueous buffers during biological assays?

Answer:

  • Co-solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers to enhance solubility without denaturing proteins .
  • Prodrug Derivatization : Convert the carboxylic acid to a methyl ester or amide for improved membrane permeability, followed by enzymatic cleavage in vivo .
  • pH Adjustment : Ionize the carboxylic acid group (pKa ~2.5–3.0) by buffering at pH 7.4 to enhance aqueous solubility .

Basic: What safety protocols are critical for handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Storage : Store at 2–8°C in a desiccator to prevent hydrolysis of the Boc group .

Advanced: How can computational methods guide structural modifications for enhanced bioactivity?

Answer:

  • Docking Studies : Model interactions with target proteins (e.g., kinases) using software like AutoDock Vina. Focus on the pyridine-carboxylic acid motif as a hydrogen-bond donor .
  • QSAR Analysis : Correlate substituent electronic effects (Hammett σ values) with biological activity. For example, electron-withdrawing groups on the pyridine ring may enhance binding .
  • MD Simulations : Assess conformational stability of the piperidine ring in solution to optimize pharmacokinetic properties .

Basic: What are the common synthetic impurities, and how are they identified?

Answer:

  • By-Products : Unreacted Boc-piperidine intermediates or dimerization products.
  • Detection :
    • HPLC Retention Times : Compare with synthetic standards .
    • MS/MS Fragmentation : Characterize impurities via collision-induced dissociation patterns .

Q. Example Impurity Profile :

Impurity RT (min) m/z
Starting material (Boc-piperidine)5.2228.1
Dimer (bis-carboxylic acid)8.1489.2

Advanced: What strategies address discrepancies in biological activity across assay platforms?

Answer:

  • Assay Optimization :
    • Cell Permeability : Use PAMPA assays to correlate in vitro activity with membrane penetration .
    • Protein Binding : Pre-treat serum albumin to minimize false negatives from non-specific binding .
  • Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) for direct binding affinity measurements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.